Molecular Weight and Scaffold Differentiation vs. 1-Oxa-4,9-diazaspiro Series Dual Ligands
The target compound (MW 246.35) differs fundamentally from the extensively characterized 1-oxa-4,9-diazaspiro[5.5]undecane scaffold by the regioisomeric placement of the oxygen heteroatom within the spirocyclic system [1]. This structural distinction is critical: the 1-oxa-4,9-diaza scaffold has been validated as a dual σ1R antagonist/MOR agonist pharmacophore with multiple compounds showing Ki < 100 nM at σ1R and functional MOR agonism in the [35S]GTPγS assay [1]. In contrast, no peer-reviewed binding data exist for the 9-oxa-1,4-diaza scaffold of the target compound [1].
| Evidence Dimension | Scaffold pharmacophore validation status |
|---|---|
| Target Compound Data | No published σ1R or MOR binding affinity data; ZINC15 in silico prediction of SIGMAR1 target only [2] |
| Comparator Or Baseline | 1-oxa-4,9-diazaspiro[5.5]undecane derivatives (e.g., compound 15au): σ1R Ki < 100 nM; MOR agonism confirmed in [35S]GTPγS assay; in vivo analgesic activity comparable to oxycodone in paw pressure test [1] |
| Quantified Difference | Qualitative difference: extensive pharmacological validation vs. no peer-reviewed characterization |
| Conditions | Comparison of scaffold regioisomers across published medicinal chemistry literature |
Why This Matters
The absence of quantitative binding data for the target compound means that procurement must be based on scaffold novelty and synthetic utility rather than pre-validated pharmacology.
- [1] García M, Virgili M, Alonso M, et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. 2020;63(5):2433-2454. View Source
- [2] ZINC15 Database. ZINC20182304: 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane. Predicted target: SIGMAR1. View Source
